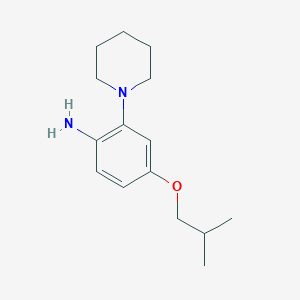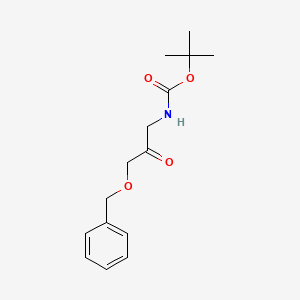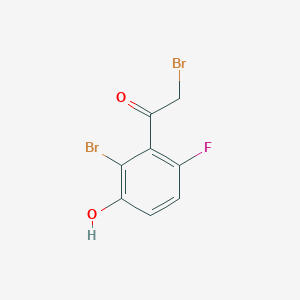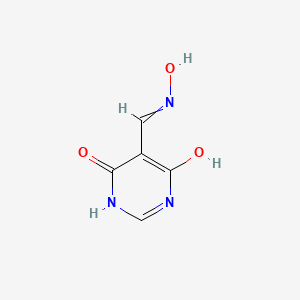
N-(Azido-PEG10)-N-PEG10-t-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Azido-PEG10)-N-PEG10-t-butyl ester: is a compound that features a polyethylene glycol (PEG) backbone with azide and t-butyl ester functional groups. This compound is often used in the field of click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG10)-N-PEG10-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material. This can be achieved by reacting a PEG derivative with a suitable reagent to introduce the azide group.
Esterification: The final step involves the esterification of the PEG derivative with t-butyl ester. This can be achieved using t-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Azidation: Introduction of the azide group using industrial-grade sodium azide and solvents.
Esterification: Esterification using t-butyl chloroformate and industrial-grade bases.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azide group can also participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically uses copper sulfate and sodium ascorbate as catalysts in a solvent such as water or a mixture of water and tert-butanol.
Substitution Reactions: These reactions often use electrophiles such as alkyl halides in the presence of a base.
Major Products:
Triazole Linkages: The major product of the CuAAC reaction is a triazole linkage.
Substituted Azides: The major products of substitution reactions are substituted azides.
科学的研究の応用
Chemistry: : N-(Azido-PEG10)-N-PEG10-t-butyl ester is widely used in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology: : In biological research, this compound is used for labeling biomolecules, such as proteins and nucleic acids, due to its biocompatibility and ability to form stable linkages .
Medicine: : In medical research, it is used in the development of drug delivery systems and diagnostic tools. The PEG backbone enhances solubility and biocompatibility, making it suitable for use in vivo .
Industry: : In the industrial sector, this compound is used in the synthesis of polymers and materials with specific functional properties .
作用機序
Mechanism: : The primary mechanism of action of N-(Azido-PEG10)-N-PEG10-t-butyl ester involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible .
Molecular Targets and Pathways: : The molecular targets of this compound are typically the alkyne groups present in the substrates it reacts with. The pathways involved include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway .
類似化合物との比較
Similar Compounds
N-(Azido-PEG4)-N-PEG4-t-butyl ester: This compound has a shorter PEG backbone but similar functional groups.
N-(Azido-PEG6)-N-PEG6-t-butyl ester: This compound has a PEG backbone of intermediate length.
N-(Azido-PEG12)-N-PEG12-t-butyl ester: This compound has a longer PEG backbone.
Uniqueness: : N-(Azido-PEG10)-N-PEG10-t-butyl ester is unique due to its specific PEG length, which provides a balance between solubility and flexibility. The t-butyl ester group also offers specific reactivity that can be advantageous in certain synthetic applications .
特性
分子式 |
C49H98N4O22 |
|---|---|
分子量 |
1095.3 g/mol |
IUPAC名 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C49H98N4O22/c1-49(2,3)75-48(54)4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-45-72-41-37-68-33-29-64-25-21-60-17-13-56-9-5-51-6-10-57-14-18-61-22-26-65-30-34-69-38-42-73-46-47-74-43-39-70-35-31-66-27-23-62-19-15-58-11-7-52-53-50/h51H,4-47H2,1-3H3 |
InChIキー |
PGNBLTSHWDBSEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


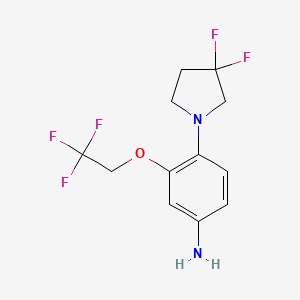
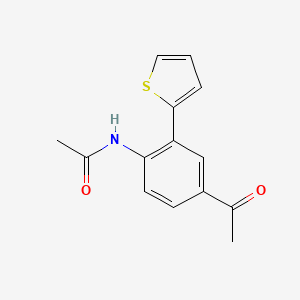
![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/no-structure.png)

![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)


